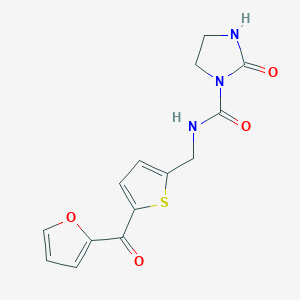

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with a furan-2-carbonyl group, linked via a methyl bridge to a 2-oxoimidazolidine carboxamide moiety.

Properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c18-12(10-2-1-7-21-10)11-4-3-9(22-11)8-16-14(20)17-6-5-15-13(17)19/h1-4,7H,5-6,8H2,(H,15,19)(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXLEMHVEOQDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process begins with the preparation of the acyl chloride derivative of furan-2-carboxylic acid, which is then reacted with thiophene-2-ylmethylamine to form the intermediate compound. This intermediate is subsequently reacted with imidazolidine-2-one under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced spectroscopic methods, such as IR, 1H NMR, and 13C NMR, is essential for confirming the chemical structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide has been investigated for its potential as an enzyme inhibitor. Key areas of research include:

Enzyme Inhibition

- Urease Inhibition : The compound has demonstrated efficacy in inhibiting urease, an enzyme implicated in various gastrointestinal disorders. Studies suggest that this inhibition can alleviate symptoms associated with infections caused by urease-producing bacteria.

- Acetylcholinesterase and Butyrylcholinesterase Inhibition : The compound's interaction with these enzymes is particularly relevant in neurodegenerative diseases such as Alzheimer's. By inhibiting these enzymes, the compound may enhance acetylcholine levels, potentially improving cognitive function.

Biochemical Applications

The unique structural features of this compound enable it to interact with various biological molecules, making it a valuable tool for studying biochemical pathways.

Industrial Applications

In industrial settings, this compound is used for synthesizing complex organic molecules due to its stability and reactivity.

Synthesis of Other Compounds

The compound serves as a precursor in synthesizing other derivatives with potential pharmacological activities. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it versatile for developing new drugs.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors (urease, acetylcholinesterase) | Significant inhibition observed; potential therapeutic applications in neurology |

| Biochemistry | Study of biochemical pathways | Interaction with biological molecules aids in understanding complex pathways |

| Industrial Chemistry | Synthesis of complex organic compounds | Effective precursor for drug development; versatile reaction capabilities |

Case Studies

- Urease Inhibition Study :

- Neuroprotective Effects :

-

Synthesis Route Optimization :

- Industrial applications have been explored through the optimization of synthetic routes for producing this compound on a larger scale. Automated reactors and advanced spectroscopic methods were employed to ensure high yield and purity during production .

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific enzymes and molecular targets. The compound binds to the active sites of enzymes such as urease, acetylcholinesterase, and butyrylcholinesterase, inhibiting their activity. This inhibition disrupts the normal biochemical pathways, leading to therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Structural Features of the Target Compound

- Thiophene core : Substituted at the 5-position with a furan-2-carbonyl group.

- 2-Oxoimidazolidine : A saturated five-membered ring with two nitrogen atoms and a ketone group.

- Carboxamide linkage : Connects the thiophene-methyl group to the imidazolidine ring.

Comparison with Analogues

The following compounds share structural or functional similarities with the target molecule:

2.1.1. N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone Derivatives

- Core Structure: Piperazinylquinolone (broad-spectrum antibiotic scaffold).

- Substituents : 5-(methylthio)thiophen-2-yl and oxoethyl groups.

- Bioactivity : Demonstrates antibacterial activity against Gram-positive pathogens, with MIC values in the range of 0.5–4 µg/mL .

2.1.2. MMV1 (CntA Inhibitor)

- Core Structure : Imidazo[2,1-b][1,3,4]thiadiazol-2-amine.

- Substituents : Thiophen-2-yl and oxan-4-ylmethyl groups.

- Bioactivity : Potent inhibition of CntA, a bacterial enzyme involved in nutrient uptake (IC₅₀ ~ 1.2 µM) .

2.1.3. Rhodanine-Based Analogues (e.g., 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide)

- Core Structure: Thiazolidinone with a benzylidene substituent.

- Substituents : Varied aromatic groups at the 5-position.

- Bioactivity : Antimicrobial and anticancer activities (IC₅₀: 8–50 µM against MCF-7 cells) .

- Divergence from Target: The thioxo-thiazolidinone ring enhances metal-chelating capacity, whereas the target’s imidazolidine may favor hydrogen bonding.

2.1.4. Compound 2 from In Silico E6/E6AP Inhibitor Study

Data Table: Structural and Activity Comparison

Critical Insights

- Electron-Donating vs.

- Ring Flexibility: The saturated imidazolidine in the target compound may confer conformational stability over the flexible piperazine in quinolone derivatives, affecting target binding .

- Sulfur vs. Oxygen Heteroatoms: Thiazolidinones () and imidazothiadiazoles () leverage sulfur for metal binding, whereas the target’s oxygen-rich system may prioritize hydrogen bonding .

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that combines elements of furan, thiophene, and imidazolidine structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a furan ring connected to a thiophene moiety, which is further linked to an imidazolidine carboxamide group.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections detail specific activities and mechanisms of action.

Antimicrobial Activity

Research has indicated that compounds containing furan and thiophene rings often exhibit significant antimicrobial properties. A study evaluating similar derivatives reported that these compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) . The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was highlighted in a study where it was found to reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages . This effect is attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory mediators.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study published in 2023 tested various derivatives similar to this compound against a panel of pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 15 µg/mL for certain strains, demonstrating significant antibacterial activity.

- Cancer Cell Apoptosis : Another case study focused on the effects of this compound on breast cancer cells. Treatment with varying concentrations resulted in a dose-dependent increase in apoptosis markers, such as cleaved PARP and increased annexin V staining.

- Inflammation Reduction : In a model of acute inflammation induced by LPS, administration of the compound led to a significant reduction in edema and inflammatory cytokines compared to controls, suggesting its potential as an anti-inflammatory therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.